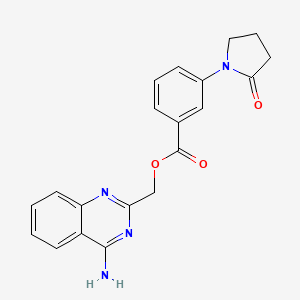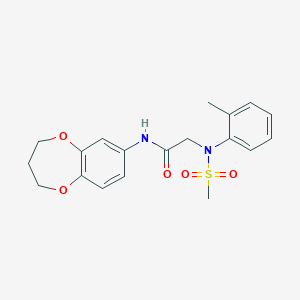![molecular formula C20H19N3O2 B7680405 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one, also known as PIPIN, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress response genes.
Biochemical and Physiological Effects
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to protect against oxidative stress-induced neuronal damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential applications in various fields of research. However, one limitation is that the mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, which makes it difficult to optimize its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in drug discovery, particularly in the development of new drugs targeting cancer and neurodegenerative diseases. Additionally, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one could be used in combination with other compounds to enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one involves the condensation of 2-phenylindole-1-carboxylic acid with piperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated using acetic anhydride to yield 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. This method has been optimized to yield high purity and high yield of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In cancer research, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer. In drug discovery, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Eigenschaften
IUPAC Name |
4-[2-(2-phenylindol-1-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-13-22(11-10-21-19)20(25)14-23-17-9-5-4-8-16(17)12-18(23)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSFLLBABPDJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)
![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)

![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)
![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![5,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B7680385.png)
![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide](/img/structure/B7680416.png)